

Comparative Analysis of Pyr10 and Other TRPC3 Inhibitors

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Compound of Interest

Compound Name: Pyr10

Cat. No.: B610348

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the TRPC3 inhibitor **Pyr10** with other available alternatives, supported by experimental data. The information is presented to facilitate informed decisions in research and development involving TRPC3 channels.

Transient Receptor Potential Canonical 3 (TRPC3) channels are non-selective cation channels that play a crucial role in cellular calcium signaling. Their involvement in various physiological processes has made them a significant target for drug discovery. **Pyr10**, a pyrazole derivative, has been identified as a selective inhibitor of TRPC3. This guide confirms its IC₅₀ value and compares its performance with other known TRPC3 inhibitors.

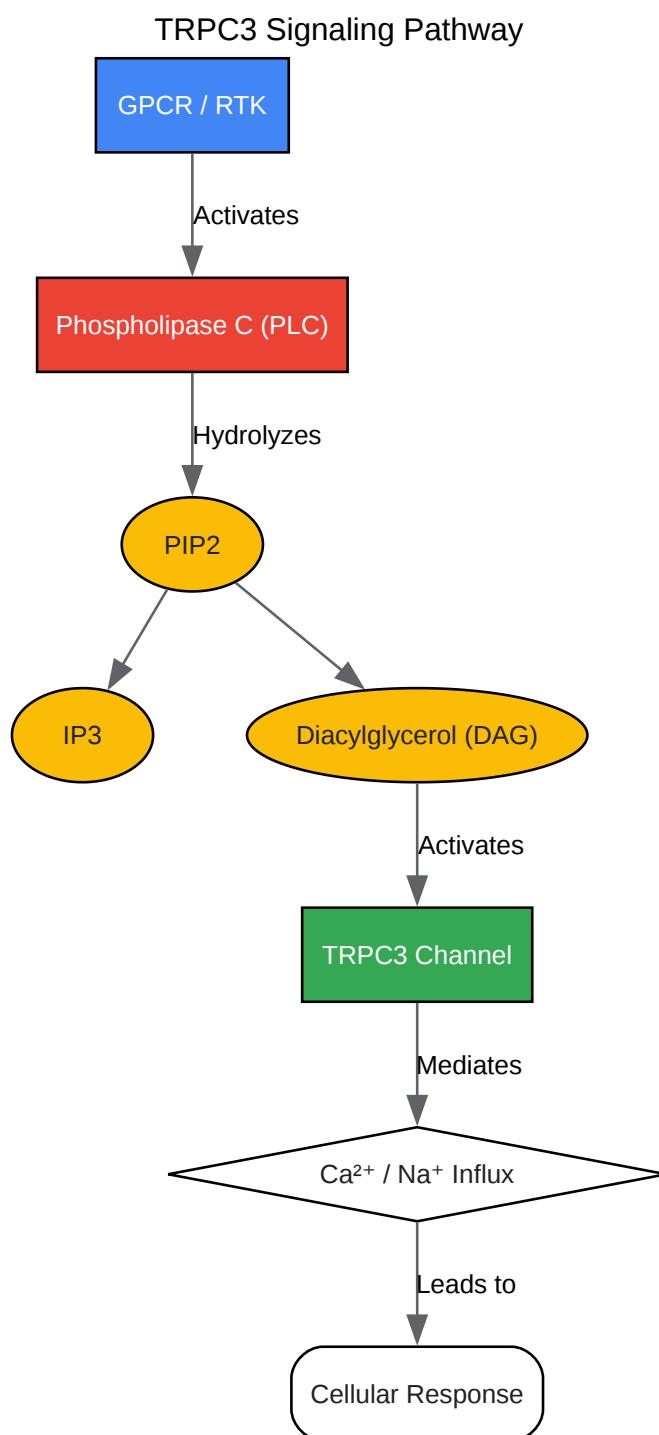
Potency and Selectivity of TRPC3 Inhibitors

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a drug's potency. The table below summarizes the reported IC₅₀ values for **Pyr10** and a selection of alternative TRPC3 inhibitors.

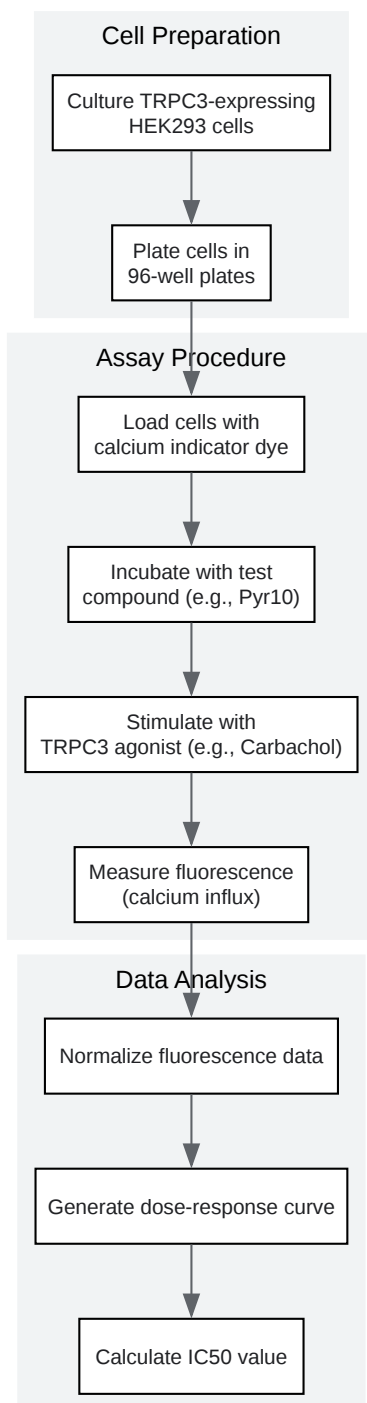
Compound	TRPC3 IC50	Other Targets (IC50)	Selectivity Notes
Pyr10	0.72 μ M	SOCE (Store-Operated Calcium Entry): >10 μ M[1]	Demonstrates selectivity for TRPC3 over store-operated calcium entry channels.[1]
Pyr3	0.7 μ M[2][3]	Also inhibits STIM/Orai calcium entry.[1]	Less selective than Pyr10 for TRPC3 over SOCE.[1]
GSK2833503A	21 nM	TRPC6: 3 nM[4]	A potent dual inhibitor of TRPC3 and TRPC6.[4]
GSK417651A	~0.04 μ M	TRPC6: ~0.04 μ M	A non-selective inhibitor of both TRPC3 and TRPC6. [5][6]
GSK2293017A	~0.01 μ M	Potent TRPC3/6 antagonist.	A more potent TRPC3/6 antagonist compared to GSK417651A.[6]
AM-1473	8 nM	TRPC6: 0.22 nM	A highly potent inhibitor of TRPC3 and TRPC6.

TRPC3 Signaling Pathway

The activation of TRPC3 channels is a downstream event following the stimulation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This activation leads to the engagement of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG is the direct activator of TRPC3 channels, leading to an influx of cations, primarily Ca²⁺ and Na⁺, which in turn modulates various cellular functions.



IC50 Determination Workflow

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